molecular formula C14H8ClF3N4O2 B3042897 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 680216-49-3

2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No. B3042897
CAS RN: 680216-49-3
M. Wt: 356.69 g/mol
InChI Key: SLQBFNIVXDPWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8ClF3N4O2 and its molecular weight is 356.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole, focusing on six unique applications:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .

Anticancer Research

In the field of oncology, 2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole has been studied for its anticancer properties. It has been found to inhibit the growth of certain cancer cells by interfering with their DNA replication processes. This makes it a potential candidate for developing new chemotherapeutic agents .

Agricultural Chemicals

This compound is also being explored for its use in agriculture as a pesticide. Its ability to disrupt the nervous systems of pests without harming plants makes it an attractive option for protecting crops from insect damage. Studies have shown its effectiveness in controlling a wide range of agricultural pests .

properties

IUPAC Name

2-(2-chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N4O2/c1-7-6-9(20-13(15)19-7)12-22-21-11(23-12)8-4-2-3-5-10(8)24-14(16,17)18/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQBFNIVXDPWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2=NN=C(O2)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
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2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

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